molecular formula C9H10ClO4P B14442955 Dimethyl (2-chlorobenzoyl)phosphonate CAS No. 76387-49-0

Dimethyl (2-chlorobenzoyl)phosphonate

Cat. No.: B14442955
CAS No.: 76387-49-0
M. Wt: 248.60 g/mol
InChI Key: JCHUACZUPLXQPC-UHFFFAOYSA-N
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Description

Dimethyl (2-chlorobenzoyl)phosphonate is an organophosphorus compound characterized by a phosphonate ester group linked to a 2-chlorobenzoyl moiety. Phosphonate esters like this are often utilized as intermediates in drug development, flame retardants, or ligands for metal coordination due to their hydrolytic stability and tunable reactivity .

Properties

CAS No.

76387-49-0

Molecular Formula

C9H10ClO4P

Molecular Weight

248.60 g/mol

IUPAC Name

(2-chlorophenyl)-dimethoxyphosphorylmethanone

InChI

InChI=1S/C9H10ClO4P/c1-13-15(12,14-2)9(11)7-5-3-4-6-8(7)10/h3-6H,1-2H3

InChI Key

JCHUACZUPLXQPC-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C(=O)C1=CC=CC=C1Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl (2-chlorobenzoyl)phosphonate can be synthesized through the Michaelis-Arbuzov reaction, which involves the reaction of a phosphite with an alkyl halide. In this case, dimethyl phosphite reacts with 2-chlorobenzoyl chloride under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Michaelis-Arbuzov reactions. The reaction is carried out in an organic solvent, often under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and time, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Dimethyl (2-chlorobenzoyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Dimethyl (2-chlorobenzoyl)phosphonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphonate esters.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl (2-chlorobenzoyl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can form strong bonds with metal ions and other electrophilic centers, making it a useful ligand in coordination chemistry. The 2-chlorobenzoyl moiety can undergo various transformations, contributing to the compound’s reactivity and versatility .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares dimethyl (2-chlorobenzoyl)phosphonate with structurally related phosphonate esters, emphasizing molecular characteristics and applications:

Compound Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C) Key Applications
This compound C₉H₁₀ClO₄P* 248.6* Not reported Not reported Intermediate in drug synthesis
Dimethyl [(2,5-dibenzyloxy)phenylmethyl]phosphonate C₂₄H₂₅O₅P 432.4 62–64 560.3 (predicted) Organic synthesis
Dimethyl (2-methylbenzyl)phosphonate C₁₀H₁₅O₃P 214.2 Not reported 312.8 (predicted) Flame retardants, polymer additives
Dimethyl (2-oxoheptyl)phosphonate C₉H₁₉O₄P 222.2 Not reported Not reported Pharmaceutical intermediates

*Calculated based on structural analogy.

Reactivity and Stability

  • Hydrolytic Stability: Unlike dimethyl [(N,N-dimethylamino)chloromethyl]phosphonate (172), which undergoes spontaneous dealkylation during storage, this compound is expected to exhibit greater stability due to the electron-withdrawing 2-chlorobenzoyl group .
  • Electrophilic Reactivity : Phosphonate esters with aromatic substituents, such as the 2-chlorobenzoyl group, demonstrate enhanced electrophilicity, facilitating nucleophilic substitutions in organic synthesis (e.g., Vilsmeier–Haak-type reactions) .

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